Cas no 1270509-79-9 (1-2-(azetidin-2-yl)phenylpyrrolidine)
1-2-(azetidin-2-yl)phenylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 1-2-(azetidin-2-yl)phenylpyrrolidine
- 1270509-79-9
- EN300-1844908
- 1-[2-(azetidin-2-yl)phenyl]pyrrolidine
-
- Inchi: 1S/C13H18N2/c1-2-6-13(15-9-3-4-10-15)11(5-1)12-7-8-14-12/h1-2,5-6,12,14H,3-4,7-10H2
- InChI Key: DVVMGTLQHVVOQS-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2C2CCN2)CCCC1
Computed Properties
- Exact Mass: 202.146998583g/mol
- Monoisotopic Mass: 202.146998583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 15.3Ų
1-2-(azetidin-2-yl)phenylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1844908-0.05g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 0.05g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1844908-0.1g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 0.1g |
$1119.0 | 2023-09-19 | ||
| Enamine | EN300-1844908-0.25g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 0.25g |
$1170.0 | 2023-09-19 | ||
| Enamine | EN300-1844908-0.5g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 0.5g |
$1221.0 | 2023-09-19 | ||
| Enamine | EN300-1844908-1.0g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1844908-2.5g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 2.5g |
$2492.0 | 2023-09-19 | ||
| Enamine | EN300-1844908-5.0g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1844908-10.0g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1844908-1g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 1g |
$1272.0 | 2023-09-19 | ||
| Enamine | EN300-1844908-5g |
1-[2-(azetidin-2-yl)phenyl]pyrrolidine |
1270509-79-9 | 5g |
$3687.0 | 2023-09-19 |
1-2-(azetidin-2-yl)phenylpyrrolidine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1-2-(azetidin-2-yl)phenylpyrrolidine
Chemical Profile of 1-2-(azetidin-2-yl)phenylpyrrolidine (CAS No. 1270509-79-9)
1-2-(azetidin-2-yl)phenylpyrrolidine, identified by the Chemical Abstracts Service Number (CAS No.) 1270509-79-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the integration of azetidine and pyrrolidine moieties with a phenyl ring, creating a structurally complex and pharmacologically intriguing entity. The unique arrangement of these functional groups suggests potential interactions with biological targets, making it a promising candidate for further exploration in drug discovery and development.
The structural framework of 1-2-(azetidin-2-yl)phenylpyrrolidine consists of a phenyl ring linked to an azetidinyl group, which in turn is connected to a pyrrolidine ring. This configuration introduces multiple sites for chemical modification and biological interaction. The presence of the azetidine ring, a five-membered saturated heterocycle, contributes to the compound's rigidity and stability, while the pyrrolidine ring introduces additional conformational flexibility. The phenyl ring serves as a hydrophobic anchor, facilitating interactions with lipid membranes or hydrophobic pockets of biological targets.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate both azetidine and pyrrolidine scaffolds. These structural motifs have been shown to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The combination of these two heterocycles in 1-2-(azetidin-2-yl)phenylpyrrolidine may enhance its binding affinity and selectivity toward specific biological targets, making it a valuable scaffold for medicinal chemistry innovation.
One of the most compelling aspects of 1-2-(azetidin-2-yl)phenylpyrrolidine is its potential as a lead compound for the development of novel therapeutic agents. The compound's structural features suggest that it may interact with enzymes or receptors involved in critical biological pathways. For instance, the azetidine ring has been found to mimic certain natural products known for their bioactivity, while the pyrrolidine moiety is frequently observed in pharmacologically active molecules. This combination could lead to the discovery of drugs with enhanced efficacy and reduced side effects.
Recent studies have begun to elucidate the pharmacokinetic and pharmacodynamic properties of 1-2-(azetidin-2-yl)phenylpyrrolidine. Initial computational modeling and molecular docking studies have indicated that this compound may possess favorable binding characteristics to various biological targets. For example, its structure resembles known inhibitors of kinases and other enzymes implicated in cancer progression. Additionally, preliminary in vitro assays have suggested that 1-2-(azetidin-2-yl)phenylpyrrolidine exhibits modulatory effects on inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases.
The synthesis of 1-2-(azetidin-2-yl)phenylpyrrolidine presents both challenges and opportunities for synthetic chemists. The construction of the azetidine-pyrrolidine bridge requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations have been particularly useful in assembling the target structure.
The potential applications of 1-2-(azetidin-2-yl)phenylpyrrolidine extend beyond oncology and inflammation research. Its unique structural features may also make it relevant for other therapeutic areas, including neurology and infectious diseases. For instance, the compound's ability to interact with membrane-bound receptors could be exploited for developing treatments against neurological disorders characterized by aberrant receptor signaling. Similarly, its antimicrobial properties could be harnessed in the fight against drug-resistant pathogens.
As research into 1-2-(azetidin-2-yl)phenylpyrrolidine progresses, it is expected that new insights will emerge regarding its mechanism of action and therapeutic potential. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating preclinical findings into clinical applications. The development pipeline for this compound will likely involve rigorous testing in animal models followed by human clinical trials if initial results are promising.
The regulatory landscape for novel pharmaceutical compounds like 1-2-(azetidin-2-yl)phenylpyrrolidine is designed to ensure safety and efficacy before they reach patients. Regulatory agencies require comprehensive data on chemical composition, pharmacokinetics, toxicology, and clinical efficacy before approving new drugs. The journey from discovery to market approval can be lengthy but is crucial for ensuring that patients receive safe and effective treatments.
In conclusion,1-2-(azetidin-2-ylyphenylpyrrolidine (CAS No. 1270509-79-9) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties offers opportunities for designing novel therapeutics with improved biological activity and selectivity. As ongoing studies continue to uncover its pharmacological properties,1-2(azetidin-2-yl)phenylpyrrolidine) holds promise as a valuable scaffold for future drug development efforts.
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